3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and chemical reactivity.
Mechanism of Action
Target of action
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that “3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” might also interact with certain enzymes or receptors in the body.
Mode of action
Triazole compounds in general show versatile biological activities due to their ability to bind with various enzymes and receptors .
Biochemical pathways
Triazole compounds are known to affect a wide range of biological activities, suggesting that they might interact with multiple biochemical pathways .
Result of action
Given the wide range of biological activities shown by triazole compounds, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to bind with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with kinases, which are essential for cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, leading to altered biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have shown potential in modulating the activity of c-Met kinase, which plays a role in cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it may lead to toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the interaction of imidate with corresponding hydrazides to form amidrazone, which is then cyclized with esters of fluorinated acids or activated carbonyl compounds . Another method includes the use of dicationic molten salts for an environmentally friendly and effective synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated, catalyst-free methods has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds .
Scientific Research Applications
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also contain a fused heterocyclic ring system and are used in similar research applications.
Uniqueness
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential therapeutic efficacy compared to similar compounds .
Properties
IUPAC Name |
3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7/h4,6H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZIJAHOJMTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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